coproporphyrinogen III

Catalog No.
S560588
CAS No.
2624-63-7
M.F
C36H44N4O8
M. Wt
660.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
coproporphyrinogen III

CAS Number

2624-63-7

Product Name

coproporphyrinogen III

IUPAC Name

3-[8,12,17-tris(2-carboxyethyl)-3,7,13,18-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid

Molecular Formula

C36H44N4O8

Molecular Weight

660.8 g/mol

InChI

InChI=1S/C36H44N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29/h37-40H,5-16H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)

InChI Key

NIUVHXTXUXOFEB-UHFFFAOYSA-N

SMILES

CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)O)N2)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O)C

Synonyms

coproporphyrinogen III

Canonical SMILES

CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)O)N2)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O)C

Understanding Heme Biosynthesis

One key application of coproporphyrinogen III is in elucidating the steps involved in heme biosynthesis. By studying the enzymatic reactions that convert coproporphyrinogen III to more advanced heme precursors, researchers gain insights into the regulation and potential bottlenecks within this pathway. This knowledge can be crucial in understanding how genetic mutations or environmental factors might disrupt heme production, leading to diseases.

Studying Porphyrias

Coproporphyrinogen III accumulation can occur due to genetic mutations in enzymes involved in its conversion. This buildup can lead to a group of disorders known as porphyrias. Researchers use coproporphyrinogen III as a marker molecule to diagnose specific types of porphyrias by measuring its levels in blood or urine []. Additionally, studying how coproporphyrinogen III accumulates in affected cells can help researchers understand the mechanisms underlying these diseases and develop potential treatments.

Enzyme Function and Inhibition

Coproporphyrinogen III also serves as a substrate for specific enzymes involved in later stages of heme biosynthesis. Researchers can utilize coproporphyrinogen III to study the activity and regulation of these enzymes. This information can be valuable in the development of drugs that target these enzymes for therapeutic purposes []. For example, some medications used in the treatment of certain porphyrias work by inhibiting enzymes that convert coproporphyrinogen III.

Coproporphyrinogen III is a metabolic intermediate in the biosynthesis of essential compounds such as hemoglobin and chlorophyll. It is classified as a porphyrinogen, which are compounds characterized by a hexahydroporphine core with various substituents. Specifically, coproporphyrinogen III contains four methyl groups and four propionic acid groups arranged in the sequence MP-MP-MP-PM, where M represents a methyl group and P represents a propionic acid group. This compound is a colorless solid and plays a crucial role in the heme biosynthesis pathway, being derived from uroporphyrinogen III through the action of the enzyme uroporphyrinogen III decarboxylase, which catalyzes four decarboxylation reactions to convert acetic acid groups into methyl groups, releasing carbon dioxide in the process .

The primary reaction involving coproporphyrinogen III is its conversion to protoporphyrinogen IX. This transformation can occur via two distinct pathways:

  • Oxygen-dependent pathway: Catalyzed by coproporphyrinogen III oxidase (HemF), this reaction requires molecular oxygen and results in the oxidative decarboxylation of coproporphyrinogen III to protoporphyrinogen IX, producing hydrogen peroxide as a byproduct .
  • Oxygen-independent pathway: This alternative route involves the enzyme HemN, which utilizes radical S-adenosyl-l-methionine chemistry to facilitate the same transformation without the need for oxygen .

Both pathways highlight the compound's versatility in heme biosynthesis.

Coproporphyrinogen III is integral to heme biosynthesis, a vital process for many biological functions, including oxygen transport and electron transfer. The compound serves as a substrate for enzymes that catalyze its conversion into protoporphyrinogen IX, which is subsequently transformed into heme. The presence of coproporphyrinogen III in biological systems is essential for maintaining proper metabolic functions related to energy production and cellular respiration .

Coproporphyrinogen III can be synthesized through various methods:

  • Biological Synthesis: The primary method occurs naturally within organisms during the heme biosynthetic pathway. It is formed from uroporphyrinogen III through enzymatic decarboxylation reactions catalyzed by uroporphyrinogen III decarboxylase.
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions that mimic biological pathways or utilize synthetic precursors to construct the porphyrin framework .
  • Recombinant Techniques: Advances in biotechnology have enabled the use of recombinant DNA technology to produce coproporphyrinogen III through engineered microorganisms, enhancing yield and purity for research purposes.

Coproporphyrinogen III has several applications:

  • Research Tool: It serves as an important intermediate in studies related to heme biosynthesis and enzymatic functions.
  • Clinical Diagnostics: Elevated levels of coproporphyrin III in urine can indicate certain metabolic disorders, such as hereditary coproporphyria, making it useful for diagnostic purposes .
  • Biotechnology: Its role in bioconversion processes highlights potential applications in bioengineering and synthetic biology for producing heme-containing proteins or enzymes.

Research has shown that coproporphyrinogen III interacts with various enzymes involved in its metabolic pathway. Key interactions include:

  • Uroporphyrinogen III Decarboxylase: This enzyme catalyzes the conversion of uroporphyrinogen III to coproporphyrinogen III.
  • Coproporphyrinogen III Oxidases (HemF and HemN): These enzymes facilitate its transformation into protoporphyrinogen IX under aerobic and anaerobic conditions, respectively .
  • Cofactors: The enzymatic reactions often require cofactors such as flavin adenine dinucleotide or S-adenosyl-l-methionine, which are critical for their catalytic activity.

Several compounds share structural similarities with coproporphyrinogen III, primarily within the porphyrin family. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
Uroporphyrinogen IContains eight carboxylic acid groupsPrecursor to coproporphyrinogen III
Protoporphyrinogen IXContains vinyl groups instead of propionic acid groupsDirectly precedes heme formation
Coproporphyrin ISimilar structure but different arrangement of side chainsVariants exist based on side chain positioning
HemeContains an iron atom coordinated within its structureFinal product of porphyrin biosynthesis

Coproporphyrinogen III's unique arrangement of substituents distinguishes it from these related compounds, particularly regarding its role as an intermediate specifically leading to heme synthesis.

Physical Description

Solid

XLogP3

3.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

8

Exact Mass

660.31591437 g/mol

Monoisotopic Mass

660.31591437 g/mol

Heavy Atom Count

48

Other CAS

2624-63-7

Wikipedia

Coproporphyrinogen_III

Dates

Modify: 2024-04-14

Tyrosyl Radical-Mediated Sequential Oxidative Decarboxylation of Coproporphyrinogen III through PCET: Theoretical Insights into the Mechanism of Coproheme Decarboxylase ChdC

Ge Tian, Gangping Hao, Xiaohua Chen, Yongjun Liu
PMID: 34382397   DOI: 10.1021/acs.inorgchem.1c01864

Abstract

The peroxide-dependent coproheme decarboxylase ChdC from
catalyzes two key steps in the synthesis of heme
, i.e., two sequential oxidative decarboxylations of coproporphyrinogen III (coproheme III) at propionate groups P2 and P4. In the binding site of coproheme III, P2 and P4 are anchored by different residues (Tyr144, Arg217, and Ser222 for P2 and Tyr113, Lys148, and Trp156 for P4); however, strong experimental evidence supports that the generated Tyr144 radical acts as an unique intermediary for hydrogen atom transfer (HAT) from both reactive propionates. So far, the reaction details are still unclear. Herein, we carried out quantum mechanics/molecular mechanics calculations to explore the decarboxylation mechanism of coproheme III. In our calculations, the coproheme Cpd I, Fe(IV) = O coupled to a porphyrin radical cation (por
) with four propionate groups, was used as a reactant model. Our calculations reveal that Tyr144 is directly involved in the decarboxylation of propionate group P2. First, the proton-coupled electron transfer (PCET) occurs from Tyr144 to P2, generating a Tyr144 radical, which then abstracts a hydrogen atom from the Cβ of P2. The β-H extraction was calculated to be the rate-limiting step of decarboxylation. It is the porphyrin radical cation (por
) that makes the PCET from Tyr144 to P2 to be quite easy to initiate the decarboxylation. Finally, the electron transfers from the Cβ
through the porphyrin to the iron center, leading to the decarboxylation of P2. Importantly, the decarboxylation of P4 mediated by Lys148 was calculated to be very difficult, which suggests that after the P2 decarboxylation, the generated harderoheme III intermediate should rebind or rotate in the active site so that the propionate P4 occupies the binding site of P2, and Tyr144 again mediates the decarboxylation of P4. Thus, our calculations support the fact that Tyr144 is responsible for the decarboxylation of both P2 and P4.


Revisiting the Mechanism of the Anaerobic Coproporphyrinogen III Oxidase HemN

Xinjian Ji, Tianlu Mo, Wan-Qiu Liu, Wei Ding, Zixin Deng, Qi Zhang
PMID: 30884058   DOI: 10.1002/anie.201814708

Abstract

HemN is a radical S-adenosyl-l-methionine (SAM) enzyme that catalyzes the oxidative decarboxylation of coproporphyrinogen III to produce protoporphyrinogen IX, an intermediate in heme biosynthesis. HemN binds two SAM molecules in the active site, but how these two SAMs are utilized for the sequential decarboxylation of the two propionate groups of coproporphyrinogen III remains largely elusive. Provided here is evidence showing that in HemN catalysis a SAM serves as a hydrogen relay which mediates a radical-based hydrogen transfer from the propionate to the 5'-deoxyadenosyl (dAdo) radical generated from another SAM in the active site. Also observed was an unexpected shunt product resulting from trapping of the SAM-based methylene radical by the vinyl moiety of the mono-decarboxylated intermediate, harderoporphyrinogen. These results suggest a major revision of the HemN mechanism and reveal a new paradigm of the radical-mediated hydrogen transfer in radical SAM enzymology.


On the Inside

Peter V Minorsky
PMID: 28461397   DOI: 10.1104/pp.17.00492

Abstract




Oxygen-dependent copper toxicity: targets in the chlorophyll biosynthesis pathway identified in the copper efflux ATPase CopA deficient mutant

Sylviane Liotenberg, Anne-Soisig Steunou, Anne Durand, Marie-Line Bourbon, David Bollivar, Mats Hansson, Chantal Astier, Soufian Ouchane
PMID: 25471928   DOI: 10.1111/1462-2920.12733

Abstract

Characterization of a copA(-) mutant in the purple photosynthetic bacterium Rubrivivax gelatinosus under low oxygen or anaerobic conditions, as well as in the human pathogen Neisseria gonorrhoeae identified HemN as a copper toxicity target enzyme in the porphyrin synthesis pathway. Heme synthesis is, however, unaffected by copper under high oxygen tension because of the aerobic coproporphyrinogen III oxidase HemF. Nevertheless, in the copA(-) mutant under aerobiosis, we show that the chlorophyll biosynthesis pathway is affected by excess copper resulting in a substantial decrease of the photosystem. Analyses of pigments and enzyme activity showed that under low copper concentrations, the mutant accumulated protochlorophyllide, suggesting that the protochlorophyllide reductase activity is affected by excess copper. Increase of copper concentration led to a complete lack of chlorophyll synthesis as a result of the loss of Mg-chelatase activity. Both enzymes are widely distributed from bacteria to plants; both are [4Fe-4S] proteins and oxygen sensitive; our data demonstrate their in vivo susceptibility to copper in the presence of oxygen. Additionally, our study provides the understanding of molecular mechanisms that may contribute to chlorosis in plants when exposed to metals. The role of copper efflux systems and the impact of copper on heme and chlorophyll biosynthesis in phototrophs are addressed.


Cerium relieves the inhibition of chlorophyll biosynthesis of maize caused by magnesium deficiency

Min Zhou, Xiaolan Gong, Wang Ying, Liu Chao, Mengmeng Hong, Ling Wang, Hong Fashui
PMID: 20798996   DOI: 10.1007/s12011-010-8830-y

Abstract

Lanthanoids (Ln) were demonstrated to improve chlorophyll formation and the growth of plants. But the mechanism of the fact that Ln promotes chlorophyll biosynthesis of plants is poorly understood. The main aim of the study was to determine Ln effects in chlorophyll formation of maize under magnesium (Mg) deficiency. Maize plants were cultivated in Hoagland's solution. They were subjected to Mg deficiency and to cerium administered in Mg-deficient Hoagland's media, and then the contents of various chlorophyll precursors and gen expressions of the key enzymes of chlorophyll biosynthesis were examined. The decrease of chlorophyll contents in maize leaves caused by Mg deficiency suggested an inhibition of chlorophyll synthesis that was inhibited by a reduction of the precursors as measured by analyzing the contents of δ-aminolevulinic acid, porphobilinogen, uroporphyrinogen III, Mg-protoporphyrin IX, and protochlorophyll, as well as the expression levels of magnesium chelatase, magnesium-protoporphyrin IX methyltransferase, and chlorophyll synthase; Mg deficiency significantly inhibited the transformation from coproporphyrinogen III or protoporphyrin IX to chlorophyll. However, cerium addition significantly relieved the inhibition of chlorophyll biosynthesis in maize caused by Mg deficiency and increased chlorophyll content and promoted a series of transformations from δ-aminolevulinic acid to chlorophyll and maize growth under Mg deficiency. It implied that cerium might partly substitute for the role of Mg.


Normal and abnormal heme biosynthesis. Part 7. Synthesis and metabolism of coproporphyrinogen-III analogues with acetate or butyrate side chains on rings C and D. Development of a modified model for the active site of coproporphyrinogen oxidase

Timothy D Lash, Teresa R Lamm, J Andy Schaber, Wen-hsiang Chung, Eric K Johnson, Marjorie A Jones
PMID: 21277781   DOI: 10.1016/j.bmc.2010.12.053

Abstract

Analogues of coproporphyrinogen-III have been prepared with acetate or butyrate groups attached to the C and D pyrrolic subunits. The corresponding porphyrin methyl esters were synthesized by first generating a,c-biladienes by reacting a dipyrrylmethane with pyrrole aldehydes in the presence of HBr. Cyclization with copper(II) chloride in DMF, followed by demetalation with 15% H(2)SO(4)-TFA and reesterification, gave the required porphyrins in excellent yields. Hydrolysis with 25% hydrochloric acid and reduction with sodium-amalgam gave novel diacetate and dibutyrate porphyrinogens 9. Diacetate 9a was incubated with chicken red cell hemolysates (CRH), but gave complex results due to the combined action of two of the enzymes present in these preparations. Separation of uroporphyrinogen decarboxylase (URO-D) from coproporphyrinogen oxidase (CPO) allowed the effects of both enzymes on the diacetate substrate to be assessed. Porphyrinogen 9a proved to be a relatively poor substrate for CPO compared to the natural substrate coproporphyrinogen-III, and only the A ring propionate moiety was processed to a significant extent. Similar results were obtained for incubations of 9a with purified human recombinant CPO. Diacetate 9a was also a substrate for URO-D and a porphyrinogen monoacetate was the major product in this case; however, some conversion of a second acetate unit was also evident. The dibutyrate porphyrinogen 9b was only recognized by the enzyme CPO, but proved to be a modest substrate for incubations with CRH. However, 9b was an excellent substrate for purified human recombinant CPO. The major product for these incubations was a monovinylporphyrinogen, but some divinyl product was also generated in incubations using purified recombinant human CPO. The incubation products were converted into the corresponding porphyrin methyl esters, and these were characterized by proton NMR spectroscopy and mass spectrometry. The results extend our understanding of substrate recognition and catalysis for this intriguing enzyme and have allowed us to extend the active site model for CPO. In addition, the competitive action of both URO-D and CPO on the same diacetate porphyrinogen substrate provides additional perspectives on the potential existence of abnormal pathways for heme biosynthesis.


The oxygen-independent coproporphyrinogen III oxidase HemN utilizes harderoporphyrinogen as a reaction intermediate during conversion of coproporphyrinogen III to protoporphyrinogen IX

Katrin Rand, Claudia Noll, Hans Martin Schiebel, Dorit Kemken, Thomas Dülcks, Markus Kalesse, Dirk W Heinz, Gunhild Layer
PMID: 19919179   DOI: 10.1515/BC.2010.006

Abstract

During heme biosynthesis the oxygen-independent coproporphyrinogen III oxidase HemN catalyzes the oxidative decarboxylation of the two propionate side chains on rings A and B of coproporphyrinogen III to the corresponding vinyl groups to yield protoporphyrinogen IX. Here, the sequence of the two decarboxylation steps during HemN catalysis was investigated. A reaction intermediate of HemN activity was isolated by HPLC analysis and identified as monovinyltripropionic acid porphyrin by mass spectrometry. This monovinylic reaction intermediate exhibited identical chromatographic behavior during HPLC analysis as harderoporphyrin (3-vinyl-8,13,17-tripropionic acid-2,7,12,18-tetramethylporphyrin). Furthermore, HemN was able to utilize chemically synthesized harderoporphyrinogen as substrate and converted it to protoporphyrinogen IX. These results suggest that during HemN catalysis the propionate side chain of ring A of coproporphyrinogen III is decarboxylated prior to that of ring B.


PufQ regulates porphyrin flux at the haem/bacteriochlorophyll branchpoint of tetrapyrrole biosynthesis via interactions with ferrochelatase

Jack W Chidgey, Philip J Jackson, Mark J Dickman, C Neil Hunter
PMID: 29030914   DOI: 10.1111/mmi.13861

Abstract

Facultative phototrophs such as Rhodobacter sphaeroides can switch between heterotrophic and photosynthetic growth. This transition is governed by oxygen tension and involves the large-scale production of bacteriochlorophyll, which shares a biosynthetic pathway with haem up to protoporphyrin IX. Here, the pathways diverge with the insertion of Fe
or Mg
into protoporphyrin by ferrochelatase or magnesium chelatase, respectively. Tight regulation of this branchpoint is essential, but the mechanisms for switching between respiratory and photosynthetic growth are poorly understood. We show that PufQ governs the haem/bacteriochlorophyll switch; pufQ is found within the oxygen-regulated pufQBALMX operon encoding the reaction centre-light-harvesting photosystem complex. A pufQ deletion strain synthesises low levels of bacteriochlorophyll and accumulates the biosynthetic precursor coproporphyrinogen III; a suppressor mutant of this strain harbours a mutation in the hemH gene encoding ferrochelatase, substantially reducing ferrochelatase activity and increasing cellular bacteriochlorophyll levels. FLAG-immunoprecipitation experiments retrieve a ferrochelatase-PufQ-carotenoid complex, proposed to regulate the haem/bacteriochlorophyll branchpoint by directing porphyrin flux toward bacteriochlorophyll production under oxygen-limiting conditions. The co-location of pufQ and the photosystem genes in the same operon ensures that switching of tetrapyrrole metabolism toward bacteriochlorophyll is coordinated with the production of reaction centre and light-harvesting polypeptides.


Gametophyte Development Needs Mitochondrial Coproporphyrinogen III Oxidase Function

Pritu Pratibha, Sunil Kumar Singh, Ramamurthy Srinivasan, Shripad Ramachandra Bhat, Yelam Sreenivasulu
PMID: 28270625   DOI: 10.1104/pp.16.01482

Abstract

Tetrapyrrole biosynthesis is one of the most essential metabolic pathways in almost all organisms. Coproporphyrinogen III oxidase (CPO) catalyzes the conversion of coproporphyrinogen III into protoporphyrinogen IX in this pathway. Here, we report that mutation in the Arabidopsis (
) CPO-coding gene
(
) adversely affects silique length, ovule number, and seed set.
mutant alleles were transmitted via both male and female gametes, but homozygous mutants were never recovered. Plants carrying
mutant alleles showed defects in gametophyte development, including nonviable pollen and embryo sacs with unfused polar nuclei. Improper differentiation of the central cell led to defects in endosperm development. Consequently, embryo development was arrested at the globular stage. The mutant phenotype was completely rescued by transgenic expression of
Promoter and transcript analyses indicated that
is expressed mainly in floral tissues and developing seeds. AtHEMN1-green fluorescent protein fusion protein was found targeted to mitochondria. Loss of
function increased coproporphyrinogen III level and reduced protoporphyrinogen IX level, suggesting the impairment of tetrapyrrole biosynthesis. Blockage of tetrapyrrole biosynthesis in the
mutant led to increased reactive oxygen species (ROS) accumulation in anthers and embryo sacs, as evidenced by nitroblue tetrazolium staining. Our results suggest that the accumulated ROS disrupts mitochondrial function by altering their membrane polarity in floral tissues. This study highlights the role of mitochondrial ROS homeostasis in gametophyte and seed development and sheds new light on tetrapyrrole/heme biosynthesis in plant mitochondria.


In order for the light to shine so brightly, the darkness must be present-why do cancers fluoresce with 5-aminolaevulinic acid?

Kym McNicholas, Melanie N MacGregor, Jonathan M Gleadle
PMID: 31406300   DOI: 10.1038/s41416-019-0516-4

Abstract

Photodynamic diagnosis and therapy have emerged as a promising tool in oncology. Using the visible fluorescence from photosensitisers excited by light, clinicians can both identify and treat tumour cells in situ. Protoporphyrin IX, produced in the penultimate step of the haem synthesis pathway, is a naturally occurring photosensitiser that visibly fluoresces when exposed to light. This fluorescence is enhanced considerably by the exogenous administration of the substrate 5-aminolaevulinic acid (5-ALA). Significantly, 5-ALA-induced protoporphyrin IX accumulates preferentially in cancer cells, and this enhanced fluorescence has been harnessed for the detection and photodynamic treatment of brain, skin and bladder tumours. However, surprisingly little is known about the mechanistic basis for this phenomenon. This review focuses on alterations in the haem pathway in cancer and considers the unique features of the cancer environment, such as altered glucose metabolism, oncogenic mutations and hypoxia, and their potential effects on the protoporphyrin IX phenomenon. A better understanding of why cancer cells fluoresce with 5-ALA would improve its use in cancer diagnostics and therapies.


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